molecular formula C6H14Br2N2 B037993 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 114086-15-6

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No. B037993
CAS RN: 114086-15-6
M. Wt: 274 g/mol
InChI Key: WLUAJCSMROZCDP-UHFFFAOYSA-N
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Description

“2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is a bicyclic amidine compound . It is a chiral compound with two stereoisomers. The compound has a molecular weight of 274 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “this compound” involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . The (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274 . It is solid in physical form . The compound is stored in an inert atmosphere at 2-8°C . The InChI code for the compound is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H .

Scientific Research Applications

Synthesis of Chiral Diazabicyclic Ligands

This compound is used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are crucial in the field of stereochemistry, where they can help control the stereochemical outcome of reactions.

Preparation of Dicopper (II) Complexes

The compound is applicable in the preparation of dicopper (II) complexes . These complexes are often used in catalysis, bioinorganic chemistry, and materials science.

Catalyst Preparation

It serves as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts . These catalysts can be used in various asymmetric catalysis reactions, which are essential for the production of enantiomerically pure compounds.

Epimerization-Lactamization Cascade

The compound has been used in an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters . This process is crucial in synthesizing (1 R,4 R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

Storage and Safety

The compound is stored under an inert atmosphere at 2-8°C . It has a GHS07 safety classification with hazard statements H315-H319-H335 . This information is crucial for researchers to handle and store the compound safely.

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers . This makes it accessible for researchers and industries worldwide.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAJCSMROZCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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